Comparative Activity in Human Platelet Aggregation Assay (Thrombin Receptor Activation)
In a systematic study evaluating the thrombin receptor-tethered ligand peptide SFLLRNP, the phenylalanine at position 2 was substituted with a series of L-trifluorophenylalanines to assess their ability to induce human platelet aggregation [1]. The analog containing the 3,4,5-trifluorophenylalanine residue, (3,4,5-F3)Phe, was found to be 'very weak' in activity, in stark contrast to other isomers [1]. This provides a direct, functional comparison of the target compound's bioactivity relative to its closest structural analogs.
| Evidence Dimension | Functional Activity (Platelet Aggregation Induction) |
|---|---|
| Target Compound Data | Described as 'very weak' [1] |
| Comparator Or Baseline | (2,3,4-F3)Phe analog: Equipotent to S/Phe/LLRNP; (2,4,5-F3)Phe analog: Almost twice as potent; (2,4,6-F3)Phe analog: Approximately half the activity of S/Phe/LLRNP [1] |
| Quantified Difference | Activity is significantly lower than equipotent and twice-as-potent analogs, and notably distinct from the half-activity analog. |
| Conditions | Human platelet aggregation assay using modified SFLLRNP peptides, with substitutions at the Phe-2 position [1]. |
Why This Matters
This demonstrates that the 3,4,5-trifluorophenyl isomer produces a profoundly different biological outcome compared to other fluorination patterns, making it essential for specific structure-activity relationship (SAR) studies and for applications requiring this distinct functional profile.
- [1] Matsushima, A., Fujita, T., Okada, K., Shirasu, N., Nose, T., & Shimohigashi, Y. (2000). Exploration of the role of phenylalanine in the thrombin receptor tethered-ligand peptide by substitution with a series of trifluorophenylalanines. Bulletin of the Chemical Society of Japan, 73(11), 2531–2538. https://doi.org/10.1246/bcsj.73.2531 View Source
